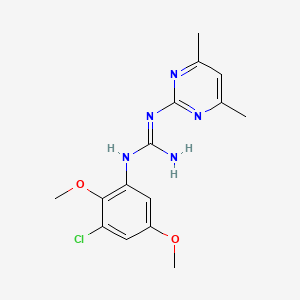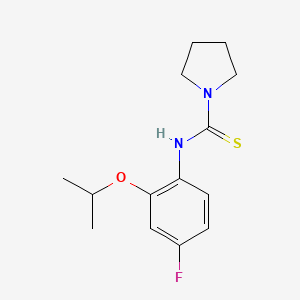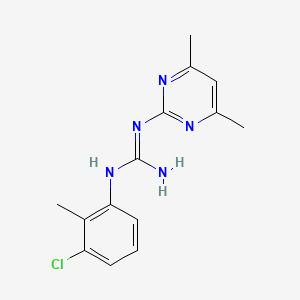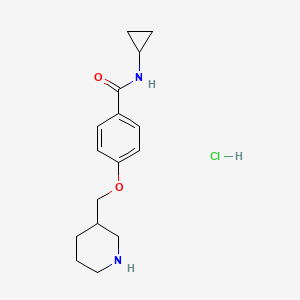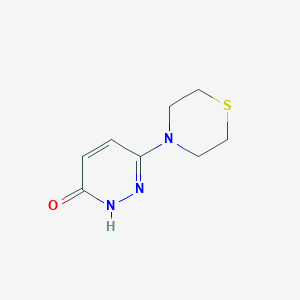![molecular formula C11H19NO4 B1426704 3-[[2-(メタクリロイルオキシ)エチル]ジメチルアンモニオ]プロピオネート CAS No. 24249-95-4](/img/structure/B1426704.png)
3-[[2-(メタクリロイルオキシ)エチル]ジメチルアンモニオ]プロピオネート
説明
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体医用分野
- 酵素応答性ナノリアクター: ミリ流体システムにおけるがん治療に用いられ、その特性により、高い触媒活性を有するナノリアクターの構築を促進します .
- 防汚表面: この化合物は、生体汚染に抵抗する表面の作製に使用されます。これは、医療機器やインプラントにおいて、細菌の増殖やバイオフィルムの形成を防ぐために不可欠です .
材料科学
- 自己修復性ハイドロゲル: これは、自己修復特性を示す双性イオンコポリマーベースのハイドロゲルにおけるモノマーとして機能し、ソフトロボティクスやウェアラブルセンサーなどの用途に役立ちます .
- メソポーラスナノ材料: この化合物は、メソポーラスシリカの表面にあるハイドロゲルの改質に使用され、混合モード液体クロマトグラフィーにおける分離プロセスを強化します .
表面改質
高分子合成
分析化学
作用機序
Target of Action
It is commonly used in high polymer reactions , suggesting that its targets could be various types of polymers.
Mode of Action
It is known to be a cationic polymer solvent , which suggests that it may interact with its targets by dissolving or dispersing them, thereby facilitating polymer reactions.
Biochemical Pathways
Given its role in polymer reactions
Result of Action
Given its use in polymer reactions , it likely facilitates the formation or modification of polymers, which could have various downstream effects depending on the specific context.
Action Environment
The action, efficacy, and stability of MFCD28386109 can be influenced by various environmental factors. For instance, it is sensitive to light, moisture, and heat , suggesting that these factors should be carefully controlled when using this compound. Furthermore, its action may also be affected by the specific conditions of the polymer reactions in which it is used .
特性
IUPAC Name |
3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-9(2)11(15)16-8-7-12(3,4)6-5-10(13)14/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRCKVZMMKVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26338-17-0 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26338-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201299321 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26338-17-0 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "enzyme-responsive zwitterionic nanoparticles." What role does 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate play in this context?
A1: While the provided abstract doesn't explicitly detail the role of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate, we can infer its importance based on its chemical structure and the research context. 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate, a zwitterionic monomer, is likely a key building block in synthesizing the enzyme-responsive nanoparticles. [] Its zwitterionic nature, possessing both positive and negative charges, could contribute to the nanoparticle's stability in solution and potentially influence its interaction with biological components like enzymes. Further investigation into the full research paper is needed to confirm its precise role in nanoparticle synthesis and its contribution to enzyme-responsiveness for targeted drug delivery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)
![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)
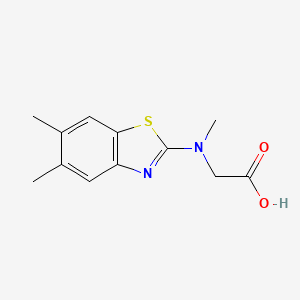
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine](/img/structure/B1426628.png)
![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)
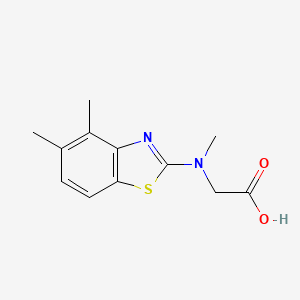
![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)
